5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide chemical structure and properties
5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide chemical structure and properties
The following technical guide details the chemical structure, synthesis, and medicinal chemistry properties of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide . This document is structured for researchers in drug discovery and organic synthesis.
Scaffold Class: Heterobiaryl Isoxazole-3-Carboxamide Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Design, Antimicrobial Pharmacophore
Executive Summary
5-(Furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide is a representative 3,5-disubstituted isoxazole scaffold. In medicinal chemistry, this structure serves as a critical "linker-pharmacophore."[1] The isoxazole ring functions as a bioisostere for amide or ester bonds, providing a rigid linear spacer that positions the lipophilic furan ring and the polar carboxamide group in a specific vector orientation.
This compound is frequently utilized as a starting block for developing inhibitors against serine/threonine kinases (targeting the ATP-binding pocket) and mycobacterial enzymes (antitubercular activity). Its N-methyl substitution enhances lipophilicity and metabolic stability compared to the primary amide.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Structural Nomenclature
-
IUPAC Name: 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide
-
Alternative Names: 5-(2-Furyl)-N-methylisoxazole-3-carboxamide; N-Methyl-5-(2-furanyl)-3-isoxazolecarboxamide
-
CAS Registry Number: (Related Ester: 33545-41-4; Amide derivatives often cataloged internally in compound libraries)
-
SMILES: CNC(=O)C1=NOC(=C1)C2=CC=CO2
Calculated Properties Table
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₉H₈N₂O₃ | Low molecular weight fragment (<300 Da). |
| Molecular Weight | 206.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~1.2 - 1.6 | Moderate lipophilicity; likely good membrane permeability. |
| TPSA | ~68 Ų | Well within the range for oral bioavailability (<140 Ų). |
| H-Bond Donors | 1 (Amide NH) | Critical for directional binding in enzyme pockets. |
| H-Bond Acceptors | 4 (O, N) | Interaction points for active site residues (e.g., hinge region). |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |
Synthesis & Production Protocols
The synthesis of this compound is robust and typically proceeds via the aminolysis of the corresponding methyl or ethyl ester. The following protocol is a self-validating system designed for high purity.
Reaction Pathway Diagram
Detailed Experimental Protocol
Objective: Synthesis of 5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide from Methyl 5-(furan-2-yl)isoxazole-3-carboxylate.
Reagents:
-
Methyl 5-(furan-2-yl)isoxazole-3-carboxylate (1.0 eq)
-
Methylamine (33% in EtOH or 2M in THF) (3.0 - 5.0 eq)
-
Solvent: Methanol (anhydrous) or THF.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 193 mg) of the ester precursor in 5 mL of anhydrous methanol.
-
Nucleophile Addition: Cool the solution to 0°C (ice bath). Dropwise add 3.0 mmol of Methylamine solution.
-
Causality: Cooling prevents rapid exothermicity and potential polymerization of the furan ring under basic conditions.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 1:1 Hexane/Ethyl Acetate). The starting ester (
) should disappear, and a more polar spot ( ) should appear.
-
-
Work-up: Evaporate the solvent under reduced pressure (Rotavap) to obtain a solid residue.
-
Purification:
-
Preferred: Recrystallization from Ethanol/Water (9:1).
-
Alternative: Silica gel column chromatography (Gradient: 0-5% Methanol in DCM).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the N-methyl doublet at
ppm ( Hz) and the amide NH broad quartet at ppm. The furan protons typically appear as multiplets at 6.6, 7.0, and 7.8 ppm.
-
Medicinal Chemistry: SAR & Mechanism
Pharmacophore Mapping
The compound functions as a bi-dentate ligand in many biological targets.
-
Isoxazole Core: Acts as a rigid scaffold. The nitrogen (N2) and oxygen (O1) can participate in hydrogen bonding networks.
-
Furan Ring (Position 5): Provides a lipophilic, aromatic surface for
- stacking interactions (e.g., with Phenylalanine or Tyrosine residues in a kinase gatekeeper region). -
N-Methyl Carboxamide (Position 3):
-
H-Bond Donor: The amide -NH is a critical donor.
-
H-Bond Acceptor: The carbonyl oxygen acts as an acceptor.
-
N-Methyl: Improves metabolic stability by blocking the primary amine site, preventing rapid glucuronidation or acetylation. It also increases lipophilicity (
), enhancing passive diffusion across cell membranes.
-
Biological Target Landscape
Key Biological Insights
-
Kinase Inhibitors: The 3-carboxamide isoxazole motif is structurally homologous to the hinge-binding region of many ATP-competitive inhibitors. The furan ring often occupies the hydrophobic pocket I or II.
-
Antitubercular Agents: Derivatives of this scaffold have shown activity against M. tuberculosis (H37Rv strain).[3] The mechanism often involves the inhibition of specific synthases where the isoxazole ring mimics the transition state of the substrate.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact derivative may be limited, it should be handled according to the safety profile of the parent isoxazole class.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust/aerosols.
-
Storage: Store at 2–8°C, protected from light (furan rings can be photosensitive over long periods).
-
References
-
National Center for Biotechnology Information (PubChem). 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate (CID 4059992). Available at: [Link]
-
ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]
-
Royal Society of Chemistry (RSC). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available at: [Link][2][3]
-
National Institutes of Health (PMC). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. Available at: [Link]
Sources
- 1. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. prod.adv-bio.com [prod.adv-bio.com]

